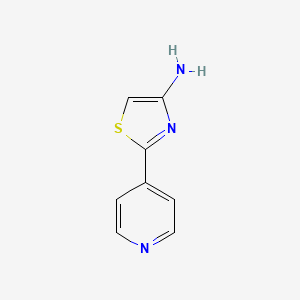

2-Pyridin-4-YL-thiazol-4-ylamine

Descripción general

Descripción

2-Pyridin-4-YL-thiazol-4-ylamine is a heterocyclic organic compound that features both pyridine and thiazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-YL-thiazol-4-ylamine typically involves the reaction of 4-bromo-2-chloropyridine with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent results.

Análisis De Reacciones Químicas

Types of Reactions: 2-Pyridin-4-YL-thiazol-4-ylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiazole ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenated derivatives in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridine or thiazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Therapeutic Potential

2-Pyridin-4-YL-thiazol-4-ylamine is extensively studied for its potential as a therapeutic agent. Research indicates that it exhibits promising activity against various cancers and infectious diseases. The compound interacts with biological targets effectively, making it a candidate for drug development aimed at treating conditions like leukemia and other proliferative diseases .

Case Study: Anticancer Activity

A study highlighted the synthesis of derivatives of this compound that showed significant inhibition of cell proliferation in cancer cell lines. For instance, compounds derived from this scaffold inhibited CDK4 and CDK6 activities, which are crucial in cell cycle regulation .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is utilized in formulating agrochemicals. It serves as an active ingredient in pesticides and herbicides, targeting specific pests while minimizing environmental impact. The compound's efficacy in pest control contributes to enhanced agricultural productivity .

Material Science

Advanced Materials Development

The compound is also investigated for its role in developing advanced materials, such as polymers and coatings. These materials require specific chemical properties for improved durability and functionality, which this compound can provide due to its unique structural characteristics .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound in biochemical studies related to enzyme inhibition and receptor binding. This research is pivotal in understanding the mechanisms of action within biological systems, particularly concerning disease pathways .

Case Study: Antimicrobial Activity

A comprehensive evaluation of thiazole derivatives demonstrated that this compound exhibited antimicrobial properties against various pathogens, including resistant strains. The compound's structure was optimized to enhance its antimicrobial efficacy, showcasing its potential as a lead compound in drug discovery against multidrug-resistant bacteria .

Diagnostics

Diagnostic Assays

The compound may also serve as a component in diagnostic assays. Its specific interactions with biomolecules facilitate the detection of diseases, making it valuable in clinical diagnostics .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Pyridin-4-YL-thiazol-4-ylamine involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

2-Amino-4-methyl-thiazole: Known for its corrosion inhibition properties.

4-(Pyridin-4-yl)thiazol-2-amine: Another thiazole derivative with similar applications in corrosion inhibition and biological research.

Uniqueness: 2-Pyridin-4-YL-thiazol-4-ylamine stands out due to its dual functionality, combining the properties of both pyridine and thiazole rings. This dual nature enhances its reactivity and broadens its range of applications compared to other similar compounds.

Actividad Biológica

2-Pyridin-4-YL-thiazol-4-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyridine ring linked to a thiazole moiety, which contributes to its biological activity. The chemical structure can be represented as follows:

This compound exhibits properties that allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

The compound has been shown to interact with various enzymes and proteins, influencing their activity through mechanisms such as:

- Enzyme Interaction : It can act as an inhibitor or activator of enzymes, impacting metabolic pathways.

- Binding Affinity : The ability to form hydrogen bonds and hydrophobic interactions facilitates its binding to biomolecules, altering their conformation and function.

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Cell Signaling : It modulates pathways involving kinases and phosphatases, which are crucial for cell proliferation and differentiation.

- Gene Expression : The compound influences transcription factors, leading to changes in gene expression patterns that affect cellular functions such as apoptosis and metabolism .

The molecular mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, preventing substrate access and subsequent catalysis.

- Regulatory Protein Interaction : By interacting with transcription factors, it alters the transcriptional activity of target genes, impacting various biochemical pathways .

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on cellular functions are observed.

- High Doses : Toxic effects may arise, including oxidative stress and inflammation. This highlights the importance of optimizing dosage for therapeutic applications.

Potential Therapeutic Applications

The diverse biological activities suggest several potential therapeutic applications:

- Neurodegenerative Disorders : The compound has shown promise as an antagonist for adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Cancer Therapy : Its ability to modulate immune responses positions it as a candidate for cancer immunotherapy .

- Antimicrobial Activity : Some studies indicate potential antibacterial properties, warranting further exploration in infectious disease contexts .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Propiedades

IUPAC Name |

2-pyridin-4-yl-1,3-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-5-12-8(11-7)6-1-3-10-4-2-6/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLWCOMRAKZZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529292 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89401-67-2 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.